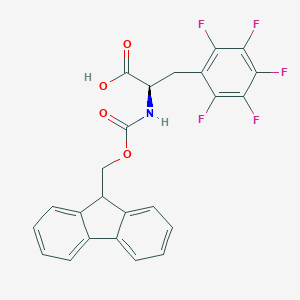

Fmoc-D-phe(F5)-OH

説明

Fmoc-D-pentafluorophenylalanine

科学的研究の応用

Peptide Synthesis

Fmoc-D-Phe(F5)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorinated phenylalanine derivative enhances the stability and solubility of peptides, making it a valuable building block for synthesizing complex peptides and proteins.

Key Features:

- Increased Stability : The perfluorinated moiety contributes to the overall stability of the peptide during synthesis.

- Improved Solubility : The compound can enhance the solubility of hydrophobic peptides in aqueous solutions, facilitating better yields during synthesis.

Case Study:

A study demonstrated the successful incorporation of this compound into various peptide sequences, leading to peptides with enhanced biological activity due to increased resistance to enzymatic degradation .

Drug Design and Development

The unique properties of this compound make it an attractive candidate in drug design, particularly for developing therapeutic agents targeting specific biological pathways.

Applications:

- Targeted Drug Delivery : The incorporation of fluorinated amino acids can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and specificity.

- Anticancer Agents : Research has shown that peptides containing this compound exhibit selective cytotoxicity against cancer cells, paving the way for novel anticancer therapies .

Material Science

In material science, this compound is being explored for its potential in creating advanced materials with unique properties due to the presence of fluorine.

Potential Uses:

- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.

- Nanotechnology : Its unique chemical structure allows for applications in nanomaterials, particularly in creating functionalized surfaces with specific interactions.

Biochemical Research

This compound is also utilized in biochemical research for studying protein interactions and enzyme activity.

Applications:

- Protein Labeling : The fluorinated side chain can serve as a fluorescent probe, allowing researchers to track protein dynamics within cells.

- Enzyme Inhibition Studies : The compound's structural characteristics make it suitable for investigating enzyme-substrate interactions and developing inhibitors .

作用機序

Target of Action

Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of hydrogels . The compound induces gel formation when solubilized above the critical concentration . This process involves the self-assembly of the compound, which is influenced by various factors such as pH and buffer ions .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery systems .

Result of Action

The primary result of this compound’s action is the formation of hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery systems . The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . For instance, the compound can induce gel formation when the pH of an aqueous solution is lowered or when water is added to a solution of the compound in a solvent such as DMSO .

生化学分析

Biochemical Properties

Fmoc-D-phe(F5)-OH plays a crucial role in biochemical reactions. It is an important low molecular weight hydrogelator . The gelation can be induced by either lowering the pH of an aqueous solution of this compound or by the addition of water to a solution of this compound in a solvent such as DMSO . The final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation .

Cellular Effects

It is known that hydrogels of low molecular weight molecules, like this compound, are important in biomedical applications .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form hydrogels. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the final pH of the gels and the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₄₀N₂O₄

- Molecular Weight : 624.77 g/mol

- CAS Number : 198544-94-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the perfluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid primarily relates to its role as a peptide building block. The mechanism of action is contingent on the specific peptide sequences formed from this compound and their interactions with target biomolecules.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.

- Anticancer Activity : Inhibiting cancer cell proliferation through various pathways such as apoptosis and cell cycle regulation.

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure the efficacy of synthesized peptides against specific biological targets. Techniques include:

- Cell Viability Assays : To determine cytotoxicity.

- Enzyme Inhibition Assays : To evaluate the inhibitory potential against specific enzymes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized using (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid as a building block. Results indicated that certain peptides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties.

| Peptide | Cell Line | IC50 (nM) |

|---|---|---|

| Peptide A | MCF-7 | 25 |

| Peptide B | HeLa | 30 |

| Peptide C | A549 | 20 |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of synthesized peptides. The study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Peptide D | Staphylococcus aureus | 15 |

| Peptide E | Escherichia coli | 10 |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOGILOIJKBYKA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。